Triallyl aconitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

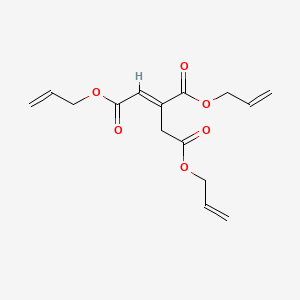

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |

InChI |

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |

InChI Key |

NZHHDFRSEQSGLN-ZRDIBKRKSA-N |

Isomeric SMILES |

C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triallyl Aconitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triallyl aconitate, a tri-functional unsaturated ester with potential applications in polymer chemistry and as a crosslinking agent. This document details a robust synthesis methodology based on Fischer esterification, outlines effective purification protocols, and presents relevant physicochemical data in a clear and accessible format.

Synthesis of this compound via Fischer Esterification

The most direct and widely applicable method for the synthesis of this compound is the Fischer esterification of aconitic acid with allyl alcohol. This acid-catalyzed reaction involves the conversion of the three carboxylic acid groups of aconitic acid into their corresponding allyl esters. To drive the reversible reaction towards the product, an excess of allyl alcohol is typically used, and the water formed during the reaction is continuously removed.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the hydroxyl group of allyl alcohol on the protonated carbonyl carbon of each carboxylic acid group of aconitic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Caption: Workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with magnetic stirrer

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.

-

Place the crude this compound in the distillation flask. Add a fresh boiling chip or a magnetic stir bar.

-

Connect the apparatus to a high-vacuum pump with a cold trap in between to protect the pump.

-

Slowly evacuate the system.

-

Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask gently with stirring.

-

Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A known boiling point is 108 °C at 0.1 mmHg.

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.

-

The collected fraction is the purified this compound.

Quantitative Data for Purification

| Parameter | Value | Reference/Comment |

| Purification Method | Vacuum Distillation | |

| Boiling Point | 108 °C @ 0.1 mmHg | [1] |

| Expected Purity | >98% | Dependent on distillation efficiency |

| Expected Yield (Purification Step) | 80-90% | Typical losses during distillation |

| Overall Yield (Synthesis & Purification) | 68-85% | Estimated |

Physicochemical Properties and Characterization

The following table summarizes the known and estimated physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 13675-27-9 | [1] |

| Molecular Formula | C15H18O6 | [1] |

| Molecular Weight | 294.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 108 °C at 0.1 mmHg | [1] |

| Density | ~1.1 g/cm³ | Estimated |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, toluene) |

Characterization of the final product can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester, C=C of the allyl groups).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

References

An In-depth Technical Guide to Triallyl Aconitate (CAS Number 13675-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl aconitate (CAS No. 13675-27-9) is a tri-ester of aconitic acid, a naturally occurring tricarboxylic acid. Possessing three reactive allyl groups, this molecule holds significant potential as a crosslinking agent and monomer in polymer chemistry. Its structural similarity to other biologically active aconitate esters suggests possible, yet underexplored, applications in the pharmaceutical and drug delivery sectors. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, inferred synthesis and characterization methods, potential applications, and a toxicological profile based on related allyl esters. Due to the limited specific data available for this compound, this guide supplements direct information with well-established principles of organic chemistry and data from analogous compounds.

Chemical and Physical Properties

This compound is the tri-2-propen-1-yl ester of 1-propene-1,2,3-tricarboxylic acid. Its structure combines the functionalities of a tricarboxylic acid ester with the reactivity of three terminal double bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 13675-27-9 | |

| Molecular Formula | C₁₅H₁₈O₆ | |

| Molecular Weight | 294.30 g/mol | |

| Boiling Point | 108 °C at 0.1 mmHg | Estimated |

| Density | ~1.1-1.2 g/cm³ | Estimated |

| Refractive Index | ~1.4-1.5 | Estimated |

| Flash Point | 166.7 °C | Reported value, requires verification |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Inferred from similar esters |

Synthesis and Characterization

Experimental Protocol: Fischer-Speier Esterification (Inferred)

Objective: To synthesize this compound from aconitic acid and allyl alcohol.

Materials:

-

Aconitic acid (cis- or trans-isomer)

-

Allyl alcohol (large excess)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine aconitic acid and a large excess of allyl alcohol (which also serves as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., 1-2% by weight of the aconitic acid).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Caption: General workflow for the synthesis of this compound.

Characterization (Predicted)

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the allyl protons (-CH=CH₂, -O-CH₂-), and the protons of the aconitate backbone. |

| ¹³C NMR | Carbonyl carbons of the ester groups, carbons of the allyl groups (both sp² and sp³ hybridized), and carbons of the aconitate backbone. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the ester groups (~1730 cm⁻¹), C=C stretching for the allyl groups (~1645 cm⁻¹), and C-O stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (294.30 m/z), along with characteristic fragmentation patterns. |

Reactivity and Potential Applications

The trifunctional nature of this compound, with its three polymerizable allyl groups, makes it a prime candidate for applications in polymer science.

Polymer Chemistry

This compound can serve as a crosslinking agent or a monomer in the synthesis of polymers. The allyl groups can undergo free-radical polymerization, leading to the formation of a three-dimensional network structure. This property could be utilized in the production of:

-

Thermosetting Resins: For use in coatings, adhesives, and composites.

-

Hydrogels: The crosslinked network could form hydrogels with potential applications in biomedicine and agriculture.

-

Dental Materials: As a component in dental composites and adhesives.

Potential in Drug Development and Delivery

While no direct studies on the pharmacological activity of this compound have been found, the broader family of aconitic acid and its esters have shown biological activity.[1]

-

Prodrug Strategy: The ester linkages in this compound could potentially be hydrolyzed in vivo by esterases to release aconitic acid and allyl alcohol. Aconitic acid itself has been investigated for its anti-inflammatory properties.[1][2] However, the release of allyl alcohol would be a significant toxicological concern.

-

Drug Delivery Systems: Aconitic acid has been used to modify polymers for drug delivery applications, leveraging its carboxylic acid groups to improve properties like hydrophilicity and swelling for controlled release.[1] this compound could potentially be polymerized to form a biodegradable matrix for the encapsulation and controlled release of therapeutic agents.

References

triallyl aconitate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of triallyl aconitate. Due to the limited publicly available data on specific biological applications, this document focuses on its chemical characteristics and draws parallels from structurally similar compounds to infer potential applications.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₁₅H₁₈O₆ | [1] |

| Molecular Weight | 294.11035 Da (Monoisotopic Mass) | [1] |

| IUPAC Name | tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate | [1] |

Synthesis and Experimental Protocols

A general method for preparing trialkyl aconitate esters involves heating an acetylated trialkyl citrate at 180-225°C under reduced pressure (1-50 mm of mercury) in the presence of a catalyst such as sodium acetate.[2]

Caption: Generalized workflow for the synthesis of a trialkyl aconitate.

Potential Applications and Parallels

While specific applications for this compound in drug development are not documented, its structural features, particularly the presence of multiple allyl groups, suggest its primary utility lies in polymer chemistry as a crosslinking agent. This is analogous to the well-documented use of other triallyl compounds like triallyl isocyanurate (TAIC) and triallyl cyanurate (TAC).[1][3][4] These compounds are used to modify the properties of polymers, enhancing thermal stability, mechanical strength, and chemical resistance.[1]

Given this, this compound could potentially be used in the development of:

-

Biomaterials: As a crosslinking agent to improve the mechanical properties and stability of hydrogels or other polymeric scaffolds used in tissue engineering and drug delivery.

-

Medical Devices: In the formulation of specialized polymers for medical devices requiring high durability and resistance to degradation.

Signaling Pathways

There is currently no information available in scientific literature detailing any interaction of this compound with biological signaling pathways. Its presumed role as a crosslinking monomer in polymer synthesis suggests it is unlikely to have specific biological targets in the manner of a therapeutic agent. Research into its biocompatibility and that of any polymers derived from it would be a necessary precursor to any potential biomedical application.

References

- 1. 2017erp.com [2017erp.com]

- 2. US3076021A - Preparation of esters of aconitic acid - Google Patents [patents.google.com]

- 3. Triallyl Isocyanurate|Cas 1025-15-6|Rubber Crosslinking Agent TAIC|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 4. Liquid crosslinking agent triallyl isocyanurate is a very important chemical - Knowledge [sanjichem.com]

Unraveling the Solubility of Triallyl Aconitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of triallyl aconitate, a trivalent ester with potential applications in polymer chemistry and material science. A comprehensive review of publicly available scientific literature, patents, and technical data sheets reveals a significant gap in specific quantitative and qualitative solubility data for this compound. This guide, therefore, provides a detailed framework for approaching the solubility determination of this compound, including a general experimental protocol and a predictive analysis based on its chemical structure. To offer a practical, albeit indirect, reference, solubility data for the structurally related compound, triallyl isocyanurate, is presented. This document aims to equip researchers with the necessary information to systematically evaluate the solubility of this compound in various solvents.

Introduction

This compound is a triester of aconitic acid and allyl alcohol. Its molecular structure, featuring three allyl groups, suggests its utility as a crosslinking agent or monomer in polymerization reactions. The solubility of a compound is a critical physical property that influences its application, formulation, and purification processes. Understanding the solubility of this compound in different solvents is paramount for its effective use in research and development.

Despite a thorough search of scientific databases and chemical supplier information, no specific quantitative solubility data for this compound in common organic or aqueous solvents was found. This underscores the novelty of this compound and the need for foundational research into its physicochemical properties.

Predicted Solubility Profile of this compound

Based on its chemical structure—a relatively nonpolar ester with three unsaturated allyl groups—this compound is predicted to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Its solubility in polar solvents, particularly water, is expected to be low due to the hydrophobic nature of the allyl and ester moieties. Solvents that are capable of hydrogen bonding are less likely to be effective solvents for this compound.

Solubility of a Structurally Related Compound: Triallyl Isocyanurate

In the absence of direct data for this compound, the solubility of triallyl isocyanurate is presented below as a proxy. Triallyl isocyanurate shares the feature of having three allyl groups, which may confer some similar solubility characteristics. However, it is crucial to note that the central ring structure (a triazine trione) is different from the aconitate backbone, and therefore, these values should be considered as indicative only.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | < 1 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 20 | ≥ 100 mg/mL | [1] |

| 95% Ethanol | 20 | ≥ 100 mg/mL | [1] |

| Acetone | 20 | ≥ 100 mg/mL | [1] |

| Alkanes | Not Specified | Slightly Soluble | [3][4] |

| Aromatics (e.g., Benzene) | Not Specified | Fully Soluble | [3][4][5] |

| Methanol | Not Specified | Soluble | [5] |

| Heptane | Not Specified | Soluble | [5] |

| Halogenated Hydrocarbons | Not Specified | Fully Soluble | [3][4] |

| Cyclopentene | Not Specified | Fully Soluble | [3][4] |

Disclaimer: The data in this table is for triallyl isocyanurate, not this compound, and should be used for illustrative purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound such as this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, hexane) of analytical grade

-

Vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or gas chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The excess of the solute should be sufficient to ensure that a saturated solution is formed and that some undissolved solute remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical classification of solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical relationship of solubility classifications based on USP standards.[8][9]

Conclusion

While direct solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to approach this critical aspect of its physicochemical characterization. By employing the detailed experimental protocol and considering the solubility of structurally related compounds, scientists can systematically determine the solubility of this compound in various solvents. This foundational knowledge will be instrumental in unlocking the full potential of this compound in its intended applications.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triallyl IsocyanurateCrosslinker TAIC CAS 1025-15-6 – Manufature of PU foam Material and Products [leticiachem.com]

- 4. Triallyl Isocyanurate|Crosslinker TAIC--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 5. Triallyl Isocyanurate 1025-15-6 | TCI AMERICA [tcichemicals.com]

- 6. enamine.net [enamine.net]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

Spectroscopic Profile of Triallyl Aconitate: A Technical Guide

Disclaimer: The spectroscopic data presented in this document for triallyl aconitate is predicted based on the analysis of its constituent chemical moieties, specifically aconitic acid and allyl groups. As of the compilation of this guide, experimental spectroscopic data for this compound is not publicly available. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical spectroscopic framework for this compound.

Introduction

This compound is the triester of aconitic acid and allyl alcohol. Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers. The esterification of these isomers with three equivalents of allyl alcohol yields the corresponding cis- or trans-triallyl aconitate. This molecule combines the structural features of an unsaturated tricarboxylic acid backbone with the reactive terminal double bonds of the allyl groups, making it a potentially interesting monomer for polymerization and a versatile building block in organic synthesis. This guide provides a predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of cis- and trans-aconitic acid and various allyl-containing compounds, such as triallyl cyanurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for trans-Triallyl Aconitate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 | s | 1H | =CH- |

| ~5.9 | m | 3H | -CH=CH₂ |

| ~5.3 | m | 6H | -CH=CH₂ |

| ~4.6 | d | 6H | -O-CH₂- |

| ~3.8 | s | 2H | -CH₂- |

Predicted ¹³C NMR Data for trans-Triallyl Aconitate

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~168 | C=O (ester) |

| ~165 | C=O (ester) |

| ~135 | =CH- |

| ~132 | -CH=CH₂ |

| ~118 | -CH=CH₂ |

| ~65 | -O-CH₂- |

| ~40 | -CH₂- |

Rationale for Prediction: The predicted chemical shifts are based on data for trans-aconitic acid and triallyl isocyanurate. For trans-aconitic acid, the vinylic proton appears around 6.93 ppm and the methylene protons at approximately 3.74 ppm.[1] The allyl group protons in triallyl isocyanurate show signals in the regions of 5.7-5.9 ppm (=CH-), 5.1-5.3 ppm (=CH₂), and 4.3-4.5 ppm (-CH₂-).[2] Esterification is expected to shift the methylene protons of the allyl group downfield to around 4.6 ppm. Similarly, the ¹³C NMR predictions are based on the known shifts for aconitic acid and the characteristic signals for the allyl group carbons at approximately 132 ppm (-CH=), 118 ppm (=CH₂), and 65 ppm (-O-CH₂-).[2]

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (alkene) |

| ~2980-2850 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1720 | Strong | C=O stretch (saturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1200-1100 | Strong | C-O stretch (ester) |

Rationale for Prediction: The predicted IR absorptions are based on the functional groups present in this compound. The strong carbonyl (C=O) stretching bands for the ester groups are expected around 1735-1715 cm⁻¹.[3] The presence of both saturated and α,β-unsaturated ester functionalities may lead to two distinct or a broadened carbonyl absorption. The C=C stretching of the allyl groups and the aconitate backbone are predicted to appear around 1650 cm⁻¹. The =C-H stretching of the vinyl groups will be observed just above 3000 cm⁻¹, a characteristic feature for unsaturated systems.[4] The strong C-O stretching of the ester linkages will be prominent in the 1300-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for this compound (C₁₅H₁₈O₆)

| m/z | Ion | Notes |

| 294.11 | [M]⁺ | Molecular Ion |

| 253 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 237 | [M - OC₃H₅]⁺ | Loss of an allyloxy radical |

| 197 | [M - C₃H₅ - C₃H₄O]⁺ | Subsequent fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation (base peak) |

Rationale for Prediction: The molecular weight of this compound (C₁₅H₁₈O₆) is 294.29 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 294. The fragmentation pattern is expected to be dominated by the loss of the allyl groups. The loss of an allyl radical (C₃H₅•, 41 Da) would result in a fragment at m/z 253. The cleavage of the ester bond could lead to the loss of an allyloxy radical (•OC₃H₅, 57 Da), giving a fragment at m/z 237. The most abundant peak (base peak) is predicted to be the allyl cation ([C₃H₅]⁺) at m/z 41.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][6][7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

The final sample height in the tube should be approximately 4-5 cm.[8]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.[10]

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, the spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (Direct Infusion ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a mass spectrometry-compatible solvent such as methanol or acetonitrile.

-

A small amount of an ionization aid, such as formic acid (0.1%), may be added to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmenting it to observe the daughter ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. TRANS-ACONITIC ACID(4023-65-8) IR Spectrum [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide on the Thermal Properties of Triallyl Aconitate

Introduction

Triallyl aconitate is a trifunctional monomer with three reactive allyl groups, making it a candidate for forming highly cross-linked polymers. Its structure, derived from aconitic acid, suggests potential applications in biocompatible materials and as a cross-linking agent in polymer systems. Understanding the thermal properties of this compound is crucial for its synthesis, processing, and the determination of the service temperature of the resulting polymers. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the standard methodologies for its characterization.

Estimated Thermal Properties of this compound

The thermal properties of this compound are influenced by its molecular weight, the presence of three ester groups, and the reactive allyl functionalities. Based on data from structurally similar compounds, such as other allylic esters and aconitic acid, the following properties can be estimated.

| Thermal Property | Estimated Value | Rationale and Remarks |

| Melting Point (Tm) | 25 - 45 °C | Aconitic acid has a melting point around 122°C[1]. Esterification to the triallyl ester is expected to lower the melting point due to a decrease in intermolecular hydrogen bonding. This estimated range is consistent with other organic esters of similar molecular weight. |

| Boiling Point (Tb) | > 300 °C (at atmospheric pressure) | High molecular weight and the presence of polar ester groups suggest a high boiling point. Significant polymerization and decomposition are expected at elevated temperatures, making distillation challenging. |

| Decomposition Temperature (Td) | Onset > 200 °C | Allyl esters are known to undergo thermal decomposition at high temperatures. The decomposition of nitrogen-rich heterocyclic esters begins above 250°C[2]. The pyrolysis of some allylic esters has been observed at temperatures as high as 600°C[3]. The initial decomposition is likely to involve the ester linkages and subsequent reactions of the allyl groups. |

| Heat of Polymerization (ΔHpoly) | 80 - 100 kJ/mol per allyl group | This is a typical range for the free-radical polymerization of allyl compounds. The total exothermic heat of polymerization for this compound will be approximately three times this value. |

| Glass Transition Temp. (Tg) of Polymer | > 150 °C | As a trifunctional monomer, this compound is expected to form a rigid, highly cross-linked polymer network. Such networks generally exhibit high glass transition temperatures. For comparison, some epoxy monoliths have Tg values higher than 100°C[4]. |

Experimental Protocols for Thermal Analysis

The thermal properties of this compound and its polymers can be accurately determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[5][6] For this compound, DSC is used to determine the melting point, heat of fusion, glass transition temperature (of the polymer), and the kinetics of polymerization.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. For polymerization studies, a polymerization initiator (e.g., a peroxide) may be added. The pan is hermetically sealed.

-

Instrument Setup:

-

An empty, sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

For Melting Point Determination: The sample is cooled to a low temperature (e.g., -20°C) and then heated at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point. The melting point is determined from the onset of the endothermic melting peak.

-

For Polymerization Studies: The sample is heated at a controlled rate (e.g., 10°C/min) through the temperature range where polymerization occurs. The exothermic peak corresponds to the curing reaction. The area under the peak is proportional to the heat of polymerization.[7]

-

For Glass Transition Temperature of the Polymer: A fully cured sample of poly(this compound) is subjected to a heat-cool-heat cycle. The glass transition is observed as a step change in the heat flow during the second heating scan.

-

-

Data Analysis: The melting point, peak temperatures, and enthalpies are calculated from the resulting thermogram using the instrument's software.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of this compound and its polymer.

Methodology:

-

Sample Preparation: A small sample (typically 5-15 mg) of this compound or its cured polymer is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with a selected atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant flow rate.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify distinct decomposition steps.

Visualizations

References

- 1. cis-Aconitic acid | CAS#:585-84-2 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. researchgate.net [researchgate.net]

- 5. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. azom.com [azom.com]

- 7. files.core.ac.uk [files.core.ac.uk]

Technical Guide on Triallyl Aconitate (CAS No. 13675-27-9) Safety Information

Introduction

Triallyl aconitate is a chemical compound with the molecular formula C15H18O6.[1] Due to the scarcity of detailed safety and toxicological data, a cautious approach is mandatory when handling this substance. This guide summarizes the known physical and chemical properties and provides a framework for safe handling based on general laboratory safety principles.

Physical and Chemical Properties

The available quantitative data for this compound is limited. The following table summarizes the information sourced from chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 13675-27-9 | ChemicalBook[2] |

| Molecular Formula | C15H18O6 | ChemicalBook[1] |

| Molecular Weight | 294.3 g/mol | ChemicalBook[1] |

| Boiling Point | 108°C at 0.1 mm Hg | ChemicalBook[1] |

| Density | 1.1975 g/cm³ (estimate) | ChemicalBook[1] |

| Refractive Index | 1.4359 (estimate) | ChemicalBook[1] |

Hazard Identification and Toxicological Information

There is no specific toxicological data, such as LD50 or LC50 values, available for this compound in the searched resources. The GHS classification is unknown. In the absence of data, this chemical should be treated as potentially hazardous.

Experimental Protocols

Detailed experimental protocols for the determination of the safety profile of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals should be followed to evaluate its toxicological and ecotoxicological properties.

Visualized Workflows and Logical Relationships

Given the lack of specific data for this compound, the following diagrams illustrate generalized workflows for handling chemicals with unknown hazards and for responding to a chemical spill. These are based on standard laboratory safety protocols.

Caption: Figure 1: General Workflow for Handling Chemicals with Unknown Hazards

Caption: Figure 2: General Chemical Spill Response Protocol

Conclusion

The available safety information for this compound is severely limited. It is imperative for any professional intending to work with this substance to conduct a thorough risk assessment and to handle it with the utmost caution, assuming it to be hazardous. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and working in a controlled environment such as a fume hood, is essential to minimize potential exposure and ensure laboratory safety. Further research into the toxicological properties of this compound is necessary to establish a comprehensive safety profile.

References

An In-depth Technical Guide to Triallyl Aconitate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl aconitate, a triester of aconitic acid, is a molecule with potential applications in polymer chemistry and other fields due to its trifunctional nature and the reactivity of its allyl groups. This document provides a comprehensive overview of the available scientific and historical information regarding this compound, including its synthesis, known properties, and a discussion of related compounds. While the historical record of its initial discovery is sparse, this guide compiles available patent literature and analogous chemical syntheses to provide a thorough understanding of this compound.

Introduction

Aconitic acid, a tricarboxylic acid, exists as cis and trans isomers and is an intermediate in the citric acid cycle.[1] Its ester derivatives have been explored for various industrial applications, including their use as plasticizers and in the formation of polyesters. This compound (CAS No. 13675-27-9), with the molecular formula C₁₅H₁₈O₆, is the product of the esterification of aconitic acid with three equivalents of allyl alcohol.[2][3] The presence of three polymerizable allyl groups makes it a candidate for use as a crosslinking agent in the synthesis of polymers.

History of Discovery and Synthesis

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Early research into aconitic acid esters is mentioned in patents from the 1940s, though with limited detail. The synthesis of aconitic acid esters has historically been challenging due to the tendency for decomposition at high temperatures during direct esterification from aconitic acid or the dehydration of citric acid esters.

A notable patented method for the preparation of trialkyl aconitates, which includes a claim for "this compound ester," was developed. This process involves the liquid-phase de-acetylation of acetylated citric acid esters. While this represents a viable synthetic route, it is an indirect method.

The more conventional approach to ester synthesis is the direct Fischer-Speier esterification , a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. While a specific, detailed protocol for the direct Fischer esterification of aconitic acid with allyl alcohol to form this compound is not prominently available in the literature, the general principles of this reaction are well-established.

Synthesis Protocols

Fischer-Speier Esterification of Aconitic Acid with Allyl Alcohol (General Procedure)

This protocol is a generalized procedure based on the principles of Fischer esterification and would require optimization for the specific synthesis of this compound.

Reaction Scheme:

Figure 1: General reaction scheme for the Fischer-Speier esterification of aconitic acid.

Materials:

-

Aconitic acid

-

Allyl alcohol (in excess, to serve as both reactant and solvent)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Sodium bicarbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine aconitic acid and an excess of allyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Synthesis via De-acetylation of Acetylated Citric Acid Esters (Based on Patent Literature)

This method provides an alternative route to this compound.

Workflow Diagram:

Figure 2: Workflow for the synthesis of this compound via de-acetylation.

Procedure Outline:

-

Prepare acetyl triallyl citrate.

-

Heat the acetyl triallyl citrate in the liquid phase to a temperature of 180-225 °C under reduced pressure (1-50 mmHg).

-

The reaction is carried out in the presence of a catalyst, such as iodine or sodium acetate.

-

The resulting crude this compound is then purified, typically by molecular distillation.

Quantitative Data

| Property | This compound | Triethyl Aconitate (for comparison) | Tributyl Aconitate (for comparison) | Triallyl Isocyanurate (for comparison) |

| CAS Number | 13675-27-9[2] | 5349-99-5[4] | 7568-58-3 | 1025-15-6[5] |

| Molecular Formula | C₁₅H₁₈O₆[2] | C₁₂H₁₈O₆[4] | C₁₈H₃₀O₆ | C₁₂H₁₅N₃O₃[5] |

| Molecular Weight | 294.30 g/mol [2] | 258.27 g/mol [4] | 342.43 g/mol | 249.27 g/mol [5] |

| Boiling Point | Data not available | Data not available | Data not available | 149-152 °C at 4 mmHg[6] |

| Density | Data not available | Data not available | Data not available | 1.159 g/mL at 25 °C[6] |

| Refractive Index | Data not available | Data not available | Data not available | n20/D 1.513[6] |

| Toxicity | Mouse LDLo: 125 mg/kg[7] | Data not available | Data not available | Harmful if swallowed[8] |

Predicted Spectral Data

While experimental spectra for this compound are not available, general spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the vinyl protons of the allyl groups (typically in the 5-6 ppm region) and the methylene protons adjacent to the oxygen and the double bond. Signals for the backbone protons of the aconitate moiety would also be present.

-

¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ester groups, the olefinic carbons of the allyl groups, and the carbons of the aconitate backbone.

-

FTIR: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ester groups (typically around 1730 cm⁻¹) and bands associated with the C=C stretching of the allyl groups (around 1645 cm⁻¹).

Biological Activity and Applications

Currently, there is limited information on the specific biological activity of this compound beyond a reported toxicity value in mice.[7] Aconitic acid itself and some of its other esters have been investigated for various biological roles, including anti-inflammatory and antimicrobial activities.[1] Given the reactivity of the allyl groups, a primary application of this compound is likely to be in polymer chemistry as a crosslinking agent to modify the properties of polymers.

Conclusion

This compound is a tri-functional ester of aconitic acid with potential utility in materials science. While its historical discovery is not clearly documented, methods for its synthesis can be inferred from general chemical principles and related patent literature. A significant gap exists in the publicly available experimental data for its physical and spectral properties. Further research is needed to fully characterize this compound and explore its potential applications in drug development and other scientific fields. This guide provides a foundational understanding based on the currently accessible information and serves as a starting point for researchers interested in this molecule.

References

- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]

- 2. aablocks.com [aablocks.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Triethyl aconitate | C12H18O6 | CID 5462692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Triethyl aconitate | 68077-28-1 | Benchchem [benchchem.com]

- 8. Triallyl cyanurate | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Triallyl Aconitate Polymerization

Application Notes

Triallyl aconitate is a trifunctional monomer, possessing three allyl groups that can participate in polymerization. This functionality allows for the formation of highly cross-linked, three-dimensional polymer networks. The resulting thermoset polymers are typically rigid and exhibit high thermal stability. The primary method for polymerizing triallyl monomers is free-radical polymerization, which can be initiated thermally or photochemically.

Polymerization Techniques

1. Free-Radical Polymerization: This is the most common method for polymerizing allyl monomers.[1] The process involves three main stages: initiation, propagation, and termination.

-

Initiation: Free radicals are generated, typically from the thermal decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]

-

Propagation: The initiator radical adds to one of the allyl double bonds of the this compound monomer, creating a new radical species. This new radical can then react with other monomer molecules, propagating the polymer chain. Due to the three allyl groups, propagation can lead to branching and ultimately cross-linking.

-

Termination: The growth of polymer chains is stopped by the combination or disproportionation of two radical species.[1]

A key characteristic of allyl monomer polymerization is the prevalence of degradative chain transfer.[2] This occurs when a growing polymer radical abstracts a hydrogen atom from an unreacted monomer's allyl group. The resulting allyl radical is resonance-stabilized and less reactive, which can slow the rate of polymerization and lead to the formation of polymers with lower molecular weights between cross-links.[3]

2. Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could offer better control over the polymer architecture.[4] These methods are designed to minimize termination reactions, allowing for the synthesis of polymers with more defined structures. While less common for simple cross-linking applications, CRP could be valuable for creating more complex architectures, such as block copolymers, before the cross-linking occurs.

Applications in Drug Development

The ability of this compound to form cross-linked networks makes it a candidate for the development of drug delivery systems, particularly hydrogels.[5][6] Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents.[7]

Hydrogel-Based Drug Delivery: By copolymerizing this compound with a hydrophilic monomer (e.g., acrylic acid, polyethylene glycol acrylate), a hydrogel can be formed. The this compound acts as the cross-linking agent, providing structural integrity to the hydrogel matrix. The encapsulated drug can then be released from the hydrogel over time through diffusion. The release rate can be tuned by adjusting the cross-linking density (i.e., the concentration of this compound), which affects the mesh size of the polymer network.[8] These hydrogels can be designed to be pH-sensitive, allowing for targeted drug release in specific environments within the body.[5]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a method for synthesizing a poly(this compound) network in a solvent. Solution polymerization helps to control the reaction temperature and can prevent the early onset of gelation.

Materials:

-

This compound (monomer)

-

Benzene or Methyl Benzoate (solvent)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

-

Nitrogen gas supply

-

Methanol (for precipitation and washing)

-

Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle or oil bath with temperature controller

Procedure:

-

Set up the reaction flask in the heating mantle on a magnetic stirrer.

-

Add this compound and the chosen solvent (e.g., benzene) to the flask. A typical monomer concentration might range from 1 to 3 mol/L.

-

Add the radical initiator (e.g., AIBN). The initiator concentration is typically 0.5-2 mol% with respect to the monomer.

-

Begin stirring the mixture.

-

Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C for AIBN) under a continuous gentle flow of nitrogen.

-

Allow the polymerization to proceed for several hours. The reaction time will depend on the desired conversion and the point of gelation. The solution will become increasingly viscous.

-

To stop the reaction, cool the flask to room temperature.

-

If the polymer has not yet formed a solid gel, precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

-

If a gel has formed, it can be swollen in a solvent like acetone to remove unreacted monomer and initiator, and then dried.

-

Filter the precipitated polymer and wash it several times with fresh methanol.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Free-Radical Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent, which yields a solid, cross-linked polymer directly.

Materials:

-

This compound (monomer)

-

Benzoyl Peroxide (BPO) (initiator)

-

Glass ampoule or sealed reaction vessel

-

Vacuum line and nitrogen gas supply

-

Oven or polymerization bath with precise temperature control

Procedure:

-

Add this compound to the glass ampoule.

-

Add the desired amount of BPO initiator (e.g., 1-3 wt%).

-

Warm the mixture gently and stir to dissolve the initiator completely.

-

Connect the ampoule to a vacuum line and perform several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

-

Seal the ampoule under vacuum or backfill with nitrogen before sealing.

-

Place the sealed ampoule in an oven or polymerization bath pre-heated to the desired temperature (e.g., 80-100 °C for BPO).

-

Heat for the required duration. The polymerization will proceed until a solid, transparent, cross-linked polymer is formed. The time will vary based on temperature and initiator concentration.

-

After the reaction is complete, cool the ampoule to room temperature.

-

Carefully break the ampoule to retrieve the solid polymer. The polymer may need to be purified by Soxhlet extraction with a solvent like methanol to remove any unreacted monomer or initiator fragments.

-

Dry the purified polymer in a vacuum oven.

Data Presentation

Table 1: Typical Experimental Conditions for Free-Radical Polymerization of Triallyl Monomers

| Parameter | Solution Polymerization | Bulk Polymerization |

| Monomer | Triallyl Citrate / Triallyl Isocyanurate | Triallyl Citrate / Triallyl Isocyanurate |

| Initiator | AIBN or BPO | BPO or Dicumyl Peroxide |

| Initiator Conc. | 0.5 - 2.0 mol% (relative to monomer) | 1.0 - 3.0 wt% |

| Solvent | Benzene, Methyl Benzoate, Dioxane | None |

| Monomer Conc. | 1.0 - 4.0 mol/L | Not Applicable |

| Temperature | 60 - 80 °C | 80 - 130 °C |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Vacuum Sealed) |

Table 2: Properties of Polymers from Triallyl Monomers

| Property | Description | Typical Values/Observations |

| Physical Form | Rigid, transparent thermoset polymer | Solid, often brittle |

| Solubility | Insoluble in common organic solvents after gelation | Swells in solvents like acetone, THF |

| Gel Point | The point at which an infinite network forms | Can occur at low conversions (e.g., 12.4% for TAIC) |

| Thermal Stability | High, due to cross-linked structure | Decomposition often occurs above 250 °C |

| Characterization | FTIR, Raman, TGA, DSC | FTIR/Raman can confirm the loss of C=C bonds. TGA/DSC assess thermal properties.[9] |

Visualizations

Caption: Workflow for free-radical solution polymerization.

Caption: Formation of a drug delivery hydrogel.

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triallyl Isocyanurate (TAIC) as a Crosslinking Agent

A Note on Triallyl Aconitate: Initial research indicates a scarcity of detailed scientific literature and application data for this compound as a crosslinking agent. In contrast, Triallyl Isocyanurate (TAIC) is a structurally similar, trifunctional allyl monomer extensively documented and widely utilized in research and industrial applications for crosslinking a variety of polymers. Therefore, these application notes and protocols will focus on Triallyl Isocyanurate (TAIC) to provide a comprehensive and data-supported resource for researchers, scientists, and drug development professionals.

Introduction to Triallyl Isocyanurate (TAIC) as a Crosslinking Agent

Triallyl isocyanurate (TAIC) is a versatile and highly effective crosslinking agent used to enhance the physical and chemical properties of a wide range of polymers.[1] Its trifunctional nature, owing to the three reactive allyl groups attached to a stable isocyanurate ring, allows for the formation of a dense and robust three-dimensional network within the polymer matrix. This crosslinked structure leads to significant improvements in thermal stability, mechanical strength, chemical resistance, and weatherability of the host polymer.[1][2]

TAIC is commonly employed in peroxide- or radiation-induced crosslinking processes for polymers such as polyethylene (PE), ethylene-vinyl acetate (EVA), and various elastomers like ethylene propylene diene monomer (EPDM) rubber.[3][4][5] It acts as a co-agent, working synergistically with free-radical initiators to increase the crosslinking efficiency and mitigate undesirable side reactions like polymer chain scission.[4]

Physicochemical Properties of Triallyl Isocyanurate (TAIC):

| Property | Value | Reference |

| CAS Number | 1025-15-6 | [6] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [6] |

| Molecular Weight | 249.27 g/mol | [6] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][7] |

| Melting Point | 23.5 - 28 °C | [6][8] |

| Boiling Point | 149-152 °C at 4 mmHg | [9] |

| Density | ~1.159 g/cm³ at 25 °C | [9] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1][7] |

Mechanism of Action: Peroxide-Induced Crosslinking

In peroxide-initiated crosslinking, the process is initiated by the thermal decomposition of an organic peroxide, which generates highly reactive free radicals. These primary radicals abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The TAIC co-agent then plays a crucial role in propagating the crosslinking reaction. The polymer macroradicals can add to the allyl double bonds of TAIC, forming a new radical on the TAIC molecule. This TAIC radical can then react with other polymer chains or other TAIC molecules, leading to the formation of a crosslinked network. The presence of TAIC enhances the crosslinking efficiency by providing multiple reaction sites and minimizing chain scission reactions.[4]

Caption: Peroxide-induced crosslinking mechanism with TAIC.

Applications and Performance Data

Crosslinking of High-Density Polyethylene (HDPE)

TAIC is used as a co-agent with peroxides like di-tert-butyl peroxide (DTBP) to significantly improve the crosslinking degree, thermal resistance, and mechanical properties of HDPE.[10]

Table 1: Effect of TAIC on the Properties of DTBP-Crosslinked HDPE [10]

| DTBP (wt%) | TAIC (wt%) | Gel Content (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |

| 0 | 0 | 0 | 60.2 | 34.1 | 27.5 |

| 2.5 | 0 | 74.7 | 64.9 | 89.6 | 31.2 |

| 2.5 | 0.1 | 78.3 | 72.4 | 95.3 | 32.1 |

| 2.5 | 0.3 | 80.5 | 76.8 | 101.2 | 33.0 |

| 2.5 | 0.5 | 82.1 | 80.1 | 104.7 | 33.6 |

Crosslinking of Ethylene-Vinyl Acetate (EVA) Copolymers

In the crosslinking of EVA, TAIC enhances the gel content and thermal stability.[11] The crosslinking can be initiated by peroxides or high-energy radiation like electron beams.[12]

Table 2: Influence of TAIC on Electron Beam Irradiated EVA/tPA Blends [11]

| Irradiation Dose (kGy) | Co-agent (3 phr) | Gel Content (%) | Tensile Strength (MPa) |

| 0 | None | 0 | 3.68 |

| 500 | TAIC | ~80 | ~8.5 |

| 500 | TMPTMA | 86 | 10.01 |

tPA: ternary polyamide; TMPTMA: trimethylolpropane trimethacrylate (for comparison)

Vulcanization of EPDM Rubber

TAIC is an effective co-agent in the peroxide vulcanization of EPDM rubber, where it increases the crosslink density and improves mechanical properties.[4]

Experimental Protocols

Synthesis of Triallyl Isocyanurate (TAIC)

This protocol is based on the reaction of sodium isocyanurate with allyl chloride in the presence of a catalyst system.[13][14]

Materials:

-

Sodium isocyanurate

-

Acetonitrile (solvent)

-

Cuprous chloride (catalyst)

-

Triethylamine (phase transfer catalyst)

-

Allyl chloride (propenyl chloride)

Procedure:

-

Charge a four-necked flask equipped with a condenser with sodium isocyanurate and acetonitrile.

-

Add cuprous chloride and triethylamine to the mixture.

-

Heat the mixture to 70-75 °C.

-

Slowly add allyl chloride dropwise over 3.5-4 hours.

-

After the addition is complete, maintain the temperature at 80-85 °C and continue the reaction for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove solid by-products.

-

Recover the solvent from the filtrate by distillation.

-

Purify the crude product by vacuum distillation at 113-115 °C / 133.3 Pa to obtain pure triallyl isocyanurate.

Caption: Workflow for the synthesis of Triallyl Isocyanurate.

Protocol for Crosslinking HDPE with DTBP/TAIC[10]

Materials:

-

High-Density Polyethylene (HDPE) powder

-

Di-tert-butyl peroxide (DTBP)

-

Triallyl isocyanurate (TAIC)

-

Internal mixer (e.g., Haake rheometer)

-

Compression molding press

Procedure:

-

Step 1: Melt Blending

-

Dry the HDPE powder at 80 °C for 4 hours.

-

Melt the HDPE in an internal mixer at 160 °C and 60 rpm for 3 minutes.

-

Add the desired amounts of DTBP and TAIC to the molten HDPE and mix for another 5 minutes to ensure uniform dispersion.

-

-

Step 2: Compression Molding and Crosslinking

-

Transfer the compounded material to a preheated mold.

-

Preheat the material in the compression molding press at 120 °C for 5 minutes under a pressure of 10 MPa.

-

Increase the temperature to 180 °C and maintain for 10 minutes to induce crosslinking.

-

Cool the mold to room temperature under pressure.

-

Remove the crosslinked HDPE sheet for characterization.

-

Determination of Gel Content

This protocol is a standard method for determining the insoluble fraction of a crosslinked polymer.

Materials:

-

Crosslinked polymer sample

-

Xylene (or other suitable solvent)

-

Soxhlet extraction apparatus

-

Stainless steel mesh bag (120 mesh)

-

Vacuum oven

-

Analytical balance

Procedure:

-

Weigh a small piece of the crosslinked polymer sample (W₁) (approximately 0.2-0.3 g).

-

Place the sample in a stainless steel mesh bag.

-

Perform Soxhlet extraction with xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.

-

Remove the mesh bag containing the swollen gel and dry it in a vacuum oven at 80 °C until a constant weight is achieved (W₂).

-

Calculate the gel content using the following formula:

-

Gel Content (%) = (W₂ / W₁) x 100

-

Measurement of Swelling Ratio[15][16]

This protocol determines the extent of swelling of the crosslinked polymer in a solvent.

Materials:

-

Crosslinked polymer sample (from gel content determination, after extraction and before drying)

-

Xylene (or other suitable solvent)

-

Analytical balance

Procedure:

-

After the Soxhlet extraction (Step 3 in the gel content protocol), immediately weigh the swollen gel sample (W₃).

-

Dry the sample to a constant weight as described in the gel content protocol (W₂).

-

Calculate the swelling ratio using the following formula:

-

Swelling Ratio = 1 + [(W₃ - W₂) / W₂] * (ρ_polymer / ρ_solvent)

-

Where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.

-

Caption: Workflow for Gel Content and Swelling Ratio Determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]

- 3. 2017erp.com [2017erp.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Crosslink Density of Ethylene-Vinyl-Acetate Copolymer/Triallylcyanurate Mixture Cross-linked by Electron Processing | Semantic Scholar [semanticscholar.org]

- 6. Triallyl isocyanurate | CAS#:1025-15-6 | Chemsrc [chemsrc.com]

- 7. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]

Application Notes and Protocols for Radical Polymerization of Triallyl Aconitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of radical polymerization of multifunctional allyl monomers, such as triallyl isocyanurate (TAIC), due to the limited availability of specific literature on the radical polymerization of triallyl aconitate. The provided experimental parameters are intended as a starting point and may require optimization for specific applications.

Introduction

This compound is a trifunctional monomer with the potential to form highly crosslinked polymers through radical polymerization. These polymers are of interest for various applications, including the development of novel biomaterials, drug delivery matrices, and specialty polymer resins, owing to the presence of ester functionalities and a carbon-carbon double bond in the aconitate backbone. Aconitic acid, the precursor to this compound, is a bio-based chemical, making its derivatives attractive for creating sustainable polymer systems.[1][2]

The polymerization of allyl monomers is known to be challenging due to degradative chain transfer, which can lead to low polymerization rates and the formation of oligomers.[3][4][5] However, with appropriate selection of initiators and reaction conditions, it is possible to achieve significant monomer conversion and control over the network structure.

Chemical Structure

Figure 1: Chemical Structure of this compound

Radical Polymerization of this compound: An Overview

The radical polymerization of this compound proceeds via a chain-growth mechanism, initiated by the decomposition of a radical initiator. The resulting polymer is a highly crosslinked, three-dimensional network.

Polymerization Mechanism

The polymerization involves three main steps: initiation, propagation, and termination.[2][6] A notable characteristic of allyl polymerization is the potential for intramolecular cyclization and intermolecular crosslinking, which significantly influences the final properties of the polymer network.

Caption: Radical polymerization mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the bulk and solution polymerization of this compound.

Materials and Equipment

-

Monomer: this compound (ensure purity, may require purification by distillation under reduced pressure).

-

Initiator: Benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or di-tert-butyl peroxide (DTBP). The choice of initiator will depend on the desired polymerization temperature.

-

Solvent (for solution polymerization): Toluene, xylene, or dimethylformamide (DMF), freshly distilled.

-

Reaction Vessel: Glass reactor equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature controller.

-

Purification: Methanol, acetone for precipitation and washing of the polymer.

-

Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), and swelling measurement apparatus.

Protocol 1: Bulk Polymerization

Bulk polymerization is suitable for producing a highly crosslinked polymer network.

-

Preparation: Place a known amount of this compound into the reaction vessel.

-

Initiator Addition: Add the desired amount of radical initiator (typically 0.5-2 mol% relative to the monomer).

-

Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.

-

Polymerization: Heat the mixture to the desired temperature (dependent on the initiator's half-life) with constant stirring. The polymerization of allyl monomers may require higher temperatures (e.g., 80-130°C) to achieve reasonable rates.[4]

-

Curing: Continue heating until the mixture becomes highly viscous or solidifies. The curing time can range from a few hours to over 24 hours.

-

Post-Curing: For complete conversion, a post-curing step at a higher temperature may be necessary.

-

Purification: The resulting polymer can be crushed and washed with a suitable solvent (e.g., acetone) to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization

Solution polymerization can offer better temperature control and is useful for synthesizing soluble prepolymers at lower monomer concentrations.

-

Preparation: Dissolve a known amount of this compound in a suitable solvent inside the reaction vessel. The monomer concentration can be varied to control the degree of crosslinking.

-

Initiator Addition: Add the radical initiator to the solution.

-

Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen through it for 20-30 minutes.

-

Polymerization: Heat the solution to the desired polymerization temperature under a nitrogen atmosphere with continuous stirring.

-

Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques like FTIR or gravimetry (after precipitation).

-

Termination and Precipitation: After the desired reaction time, cool the reactor to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomer, initiator, and solvent.

-

Drying: Dry the polymer in a vacuum oven until a constant weight is achieved.

Caption: Generalized experimental workflow for radical polymerization.

Data Presentation

The following tables summarize typical experimental conditions and expected properties for the radical polymerization of multifunctional allyl monomers, which can be used as a reference for this compound.

Table 1: Typical Reaction Conditions for Radical Polymerization of Allyl Monomers

| Parameter | Bulk Polymerization | Solution Polymerization |

| Monomer Concentration | 100% | 20-80% (w/v) |

| Initiator Concentration | 0.5 - 2.0 mol% | 0.5 - 2.0 mol% |

| Temperature | 80 - 130 °C | 70 - 110 °C |

| Reaction Time | 2 - 24 hours | 4 - 48 hours |

| Solvent | N/A | Toluene, DMF, Xylene |

Table 2: Expected Properties of Poly(this compound)

| Property | Expected Outcome | Characterization Technique |

| Appearance | Transparent to yellowish, rigid solid | Visual Inspection |

| Solubility | Insoluble in common organic solvents (crosslinked) | Solubility Tests |

| Thermal Stability | High decomposition temperature | TGA |

| Glass Transition Temp. (Tg) | High Tg, dependent on crosslink density | DSC |

| Swelling Behavior | Swells in good solvents, degree of swelling is inversely proportional to crosslink density | Swelling Studies |

Characterization of Poly(this compound)

-

FTIR Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C stretching vibration of the allyl groups (around 1645 cm⁻¹) and the appearance of characteristic polymer backbone vibrations.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the polymer network.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which provides information about the crosslink density and chain mobility.

-

Swelling Studies: To estimate the crosslink density. The polymer is immersed in a suitable solvent, and the degree of swelling is calculated from the weight of the swollen and dry polymer.

Structure-Property Relationships

The properties of the final polymer are highly dependent on the polymerization conditions, which influence the network structure.

References

Application Notes and Protocols: Triallyl Aconitate in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl aconitate is a trifunctional monomer with potential applications in polymer chemistry, particularly as a crosslinking agent and a component in copolymers for specialized applications such as drug delivery and biomaterials. As an ester of aconitic acid, a naturally occurring tricarboxylic acid, polymers derived from it are of interest for their potential biocompatibility and biodegradability.[1][2] This document provides an overview of the characteristics of this compound as a monomer, its role in copolymerization, and protocols for its synthesis and use in polymerization reactions.

Note: Direct and extensive literature on the copolymerization of this compound is limited. Therefore, some information presented herein is based on the known reactivity of aconitic acid, its other esters, and general principles of allyl monomer polymerization.

Monomer Properties and Synthesis

This compound possesses three reactive allyl groups, making it a versatile monomer for creating crosslinked networks and introducing functional side chains into polymers.

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of aconitic acid with allyl alcohol.